![molecular formula C38H60O18 B7888113 [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7888113.png)

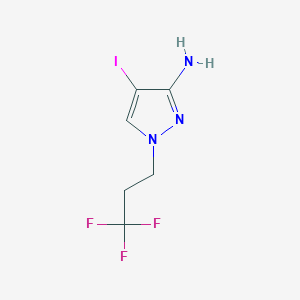

[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Vue d'ensemble

Description

Le stéviosides est un édulcorant naturel dérivé des feuilles de la plante Stevia rebaudiana, originaire d'Amérique du Sud. Il appartient à la famille des diterpènes glycosides et est connu pour son intense douceur, étant environ 300 fois plus sucré que le saccharose . Le stéviosides, avec le rebaudioside A, est l'un des principaux composés sucrés présents dans les feuilles de Stevia . Il est utilisé depuis des décennies comme édulcorant dans divers pays, notamment en Amérique latine et en Asie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le stéviosides peut être extrait des feuilles de Stevia rebaudiana par diverses méthodes. Une méthode courante consiste à utiliser l'extraction par solvant, où les feuilles sont traitées avec de l'eau ou de l'alcool pour extraire les glycosides . L'extrait est ensuite purifié en utilisant des techniques telles que l'échange ionique, l'adsorption et la séparation chromatographique . Une autre méthode implique l'utilisation d'agents chélatants et l'extraction par ultrasons pour améliorer le rendement et la pureté du stéviosides .

Méthodes de production industrielle : Dans les milieux industriels, la production de stéviosides implique la culture à grande échelle de plantes Stevia rebaudiana, suivie de la récolte et du séchage des feuilles . Les feuilles séchées sont ensuite soumises à des processus d'extraction et de purification pour obtenir du stéviosides de haute pureté . Des techniques avancées telles que la technologie membranaire et la chromatographie liquide haute performance sont utilisées pour garantir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le stéviosides subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction . L'hydrolyse du stéviosides peut produire du stéviol, un composé ayant des propriétés pharmacologiques différentes . Les réactions d'oxydation peuvent conduire à la formation d'isostéviol, qui a été étudié pour ses applications thérapeutiques potentielles .

Réactifs et conditions courantes : L'hydrolyse du stéviosides est généralement réalisée dans des conditions acides ou enzymatiques . Par exemple, l'hydrolyse acide peut être réalisée en utilisant de l'acide chlorhydrique ou de l'acide sulfurique, tandis que l'hydrolyse enzymatique peut être effectuée en utilisant des glycosidases spécifiques . Les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène .

Principaux produits : Les principaux produits formés à partir des réactions chimiques du stéviosides comprennent le stéviol, l'isostéviol et divers glycosides de stéviol . Ces produits ont été étudiés pour leurs avantages potentiels pour la santé et leurs applications thérapeutiques .

4. Applications de la recherche scientifique

Chimie : En chimie, le stéviosides est utilisé comme édulcorant naturel dans les formulations alimentaires et les boissons . Sa stabilité à la chaleur et aux conditions acides le rend approprié pour une utilisation dans une large gamme de produits .

Biologie : En recherche biologique, le stéviosides a été étudié pour ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes potentielles . Des études ont montré que le stéviosides peut piéger les radicaux libres, réduire l'inflammation et inhiber la croissance de certaines bactéries .

Médecine : En médecine, le stéviosides a été étudié pour ses effets thérapeutiques potentiels sur des affections telles que le diabète, l'hypertension et le cancer . La recherche a montré que le stéviosides peut aider à réguler la glycémie, à abaisser la tension artérielle et à inhiber la croissance des cellules cancéreuses .

Industrie : Dans le secteur industriel, le stéviosides est utilisé comme édulcorant non calorique dans divers produits alimentaires et boissons . Son utilisation comme substitut du sucre a gagné en popularité en raison de son origine naturelle et de ses avantages potentiels pour la santé .

5. Mécanisme d'action

Le stéviosides exerce ses effets par le biais de diverses cibles moléculaires et voies . L'un des principaux mécanismes implique l'inhibition des ADN polymérases et de l'ADN topoisomérase II humaine, qui sont des enzymes importantes impliquées dans la réplication et la réparation de l'ADN . Cette inhibition peut conduire à la suppression de la croissance des cellules cancéreuses .

De plus, il a été démontré que le stéviosides module l'activité des voies du facteur nucléaire-kappa B (NF-κB) et de la protéine kinase activée en aval des mitogènes (MAPK) . Ces voies jouent un rôle crucial dans la régulation de l'inflammation et de l'apoptose, et leur modulation par le stéviosides peut entraîner une réduction de l'inflammation et une capacité antioxydante accrue .

Applications De Recherche Scientifique

Chemistry: In chemistry, stevioside is used as a natural sweetener in food and beverage formulations . Its stability under heat and acidic conditions makes it suitable for use in a wide range of products .

Biology: In biological research, stevioside has been investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties . Studies have shown that stevioside can scavenge free radicals, reduce inflammation, and inhibit the growth of certain bacteria .

Medicine: In medicine, stevioside has been studied for its potential therapeutic effects on conditions such as diabetes, hypertension, and cancer . Research has shown that stevioside can help regulate blood glucose levels, lower blood pressure, and inhibit the growth of cancer cells .

Industry: In the industrial sector, stevioside is used as a non-caloric sweetener in various food and beverage products . Its use as a sugar substitute has gained popularity due to its natural origin and potential health benefits .

Mécanisme D'action

Stevioside exerts its effects through various molecular targets and pathways . One of the primary mechanisms involves the inhibition of DNA polymerases and human DNA topoisomerase II, which are important enzymes involved in DNA replication and repair . This inhibition can lead to the suppression of cancer cell growth .

Additionally, stevioside has been shown to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways play crucial roles in regulating inflammation and apoptosis, and their modulation by stevioside can result in reduced inflammation and enhanced antioxidant capacity .

Comparaison Avec Des Composés Similaires

Le stéviosides est souvent comparé à d'autres glycosides de stéviol, tels que le rebaudioside A, le rebaudioside B, le rebaudioside C, le rebaudioside D, le rebaudioside F, le dulcoside A, le rubusoside et le stéviolbioside . Bien que tous ces composés partagent une structure chimique similaire et des propriétés sucrantes, le stéviosides est unique en raison de son abondance plus élevée dans les feuilles de Stevia rebaudiana et de ses effets pharmacologiques distincts .

Composés similaires :

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside F

- Dulcoside A

- Rubusoside

- Stéviolbioside

Le stéviosides se distingue par sa concentration plus élevée dans les feuilles de Stevia et ses avantages reconnus pour la santé, ce qui en fait un choix privilégié pour diverses applications .

Propriétés

IUPAC Name |

[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20?,21?,22-,23?,24?,25+,26+,27+,28-,29?,30-,31+,32+,33-,35-,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDUENGHJMELGK-GUOWNYGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@@](C3)(C(=C)C4)O[C@@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7C([C@H](C([C@H](O7)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-89-7 | |

| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7888120.png)

![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B7888137.png)